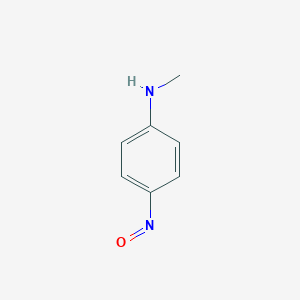

N-Methyl-4-nitrosoaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-4-nitrosoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-8-6-2-4-7(9-10)5-3-6/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPHCTSKOFFWBHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70147436 | |

| Record name | 4-Nitroso-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10595-51-4 | |

| Record name | N-Methyl-4-nitrosobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10595-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitroso-N-methylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010595514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N-methyl-4-nitroso- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitroso-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-p-nitrosoaniline, | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROSO-N-METHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13URY0G44B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of N Methyl 4 Nitrosoaniline

Preparation from p-Nitroacetanilide

A common and well-established route to N-Methyl-4-nitrosoaniline involves the use of p-nitroacetanilide as a starting material. This process typically involves two main steps: methylation of the precursor followed by a nitrosation reaction.

The initial step in this synthetic sequence is the methylation of a suitable p-nitroaniline derivative. While direct methylation of p-nitroaniline can be challenging, the acetylation of the amino group to form p-nitroacetanilide provides a more controllable substrate. The methylation of p-nitroacetanilide introduces a methyl group onto the nitrogen atom. This is often achieved using a methylating agent such as dimethyl sulfate (B86663) or a methyl halide in the presence of a base. The base is necessary to deprotonate the amide nitrogen, making it a more effective nucleophile for the methylation reaction.

Following methylation, the resulting N-methyl-4-nitroaniline intermediate is subjected to nitrosation. This reaction specifically introduces a nitroso group (-NO) at the para-position relative to the methylamino group. A common method for this transformation is the use of nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C) to prevent decomposition of the nitrous acid. The electrophilic nitrosonium ion (NO⁺) generated in the acidic medium then attacks the electron-rich aromatic ring of N-methylaniline, leading to the formation of this compound.

Electrochemical Synthesis Pathways

Electrochemical methods offer an alternative approach to the synthesis of this compound. These techniques involve the use of an electric current to drive the chemical reaction. One such method is the electrochemical reduction of 4-nitrotoluene (B166481) in the presence of N-methyl-N-nitrosoaniline. This process can be carried out in a divided or undivided electrochemical cell. The specific conditions, such as the electrode material, solvent, and electrolyte, play a crucial role in the efficiency and selectivity of the reaction.

| Parameter | Condition |

| Reactants | 4-Nitrotoluene, N-Methyl-N-nitrosoaniline |

| Cell Type | Divided or Undivided |

| Key Process | Electrochemical Reduction |

N-Nitrosation Using Tert-Butyl Nitrite

Tert-butyl nitrite is another effective nitrosating agent that can be used for the synthesis of this compound. In this method, N-methylaniline is treated with tert-butyl nitrite, often in a suitable organic solvent. This reagent serves as a source of the nitrosonium ion. The reaction proceeds through the electrophilic aromatic substitution mechanism, where the nitroso group is introduced onto the aromatic ring of N-methylaniline.

| Reactant | Reagent | Product |

| N-Methylaniline | Tert-butyl nitrite | This compound |

Formation from Urea (B33335) and Nitrobenzene (B124822)

An interesting synthetic route involves the reaction of urea and nitrobenzene in the presence of a strong base, such as potassium hydroxide. This reaction is typically carried out at elevated temperatures. The mechanism is thought to involve the in situ generation of a reactive nitrogen species from urea, which then reacts with nitrobenzene to ultimately form this compound. This method highlights the use of readily available and inexpensive starting materials.

Spectroscopic and Structural Elucidation of N Methyl 4 Nitrosoaniline and Its Derivatives

Solvent Effects on Absorption Spectra through Quantum-Chemical Methods

In polar solvents, a bathochromic shift (a shift to longer wavelengths, also known as a red shift) is generally expected for the main charge-transfer band. sciencepublishinggroup.com This is because polar solvent molecules can stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the electronic transition. Conversely, in non-polar solvents, a hypsochromic shift (a shift to shorter wavelengths, or a blue shift) relative to polar solvents is anticipated. sciencepublishinggroup.com

Quantum-chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting these effects. Calculations would typically model the solute molecule within a solvent continuum (using models like the Polarizable Continuum Model, PCM) or by including explicit solvent molecules to account for specific interactions like hydrogen bonding. For N-Methyl-4-nitrosoaniline, such studies would elucidate the nature of the electronic transitions and quantify the expected solvatochromic shifts in various solvents.

Table 1: Expected Solvatochromic Shifts for this compound

| Solvent Type | Expected Shift | Rationale |

|---|---|---|

| Polar (e.g., Water, Ethanol) | Bathochromic (Red Shift) | Stabilization of the more polar excited state. |

Crystallographic Analyses and Molecular Conformation Determination

A definitive crystal structure for this compound (CAS 10595-51-4) has not been reported in publicly accessible crystallographic databases. However, the crystal structure of the closely related compound, N,N-dimethyl-4-nitrosoaniline, has been investigated. researchgate.net Analysis of this analog provides a model for the likely solid-state conformation of this compound.

Aromatic C-nitroso compounds that feature strong electron-donating groups in the para-position, such as the amino group in 4-nitrosoanilines, typically exist in a monomeric form in the solid state rather than forming azodioxy dimers. mdpi.com The crystal packing would be influenced by intermolecular forces such as dipole-dipole interactions and, in the case of this compound, potential N-H···O hydrogen bonding between the amino hydrogen and the nitroso oxygen of a neighboring molecule. A full single-crystal X-ray diffraction analysis would determine the precise bond lengths, bond angles, and the planarity of the molecule, as well as its arrangement within the crystal lattice.

Table 2: Crystallographic Data for Analog Compound N,N-Dimethyl-p-nitrosoaniline

| Parameter | Value | Reference |

|---|---|---|

| Formula | C8H10N2O | nih.gov |

| System | Orthorhombic | researchgate.net |

| Space Group | P2₁2₁2₁ | researchgate.net |

Note: This data is for the N,N-dimethyl analog and serves as a predictive model.

Electron Density Distribution Analysis via Multipolar Atom Model Transfer

Experimental electron density distribution analysis, determined from high-resolution X-ray diffraction data, provides profound insight into the chemical bonding and electronic properties of a molecule. The Hansen-Coppens multipole formalism is a sophisticated model used for this purpose, as it treats the electron density of atoms as aspherical, which is crucial for describing features like covalent bonds and lone pairs. wikipedia.org

No such study has been published for this compound. However, a study on the nitro-analog, N-Methyl-4-nitroaniline, utilized a theoretical multipolar atom model transfer to analyze its electronic properties. nih.gov A similar approach for this compound would involve transferring multipolar parameters from a database (like the Multipolar Atom Types from Theory and Statistical Clustering, MATTS, data bank) to model the electron density without needing a high-resolution experimental dataset. nih.govnih.gov This analysis would quantify the charge distribution, revealing the electron-donating nature of the N-methylamino group and the strong electron-withdrawing effect of the nitroso group, which creates a significant molecular dipole.

X-ray Diffraction and High-Level Ab Initio Computational Studies of Molecular and Crystal Structures

As previously noted, a published single-crystal X-ray diffraction study for this compound is currently unavailable. Such an analysis would be the definitive method for determining its solid-state molecular and crystal structure.

In the absence of experimental data, high-level ab initio and Density Functional Theory (DFT) computational methods are employed to predict the gas-phase geometry and conformational preferences of the molecule. These calculations can provide highly accurate predictions of bond lengths, angles, and torsional angles. For this compound, computational studies would explore the rotational barrier of the nitroso group and the conformational state of the N-methylamino group.

The geometry of the nitrogen atom in the N-methylamino group is of particular interest. It can adopt a conformation anywhere between trigonal-pyramidal (characteristic of sp³ hybridization) and planar (sp² hybridization). In anilines, the degree of planarity is influenced by the electronic effects of substituents on the aromatic ring.

The para-nitroso group is a strong resonance-withdrawing substituent. stackexchange.com It can effectively delocalize the lone pair of electrons from the amino nitrogen into the benzene (B151609) ring. This resonance interaction is maximized when the p-orbital of the nitrogen atom is parallel to the p-orbitals of the ring, which strongly favors a planar or near-planar (trigonal) geometry for the amino nitrogen. The crystal structure of an isomer, 4,N-Dimethyl-2-nitrosoaniline, shows that the molecule is planar, which supports the expectation of a planar conformation. iucr.org Computational studies would quantify the energy difference between the planar and pyramidal conformations, with the planar structure expected to be the significantly lower energy state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for structural elucidation. While published spectra for this compound are not available in standard databases, its expected ¹H and ¹³C NMR features can be predicted based on the analysis of related structures.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the different types of protons.

Aromatic Protons: The protons on the benzene ring would appear as a set of two doublets, characteristic of a 1,4-disubstituted (para) benzene ring. The protons ortho to the electron-donating N-methylamino group would be shifted upfield (lower ppm) compared to those ortho to the electron-withdrawing nitroso group, which would be shifted downfield (higher ppm).

N-Methyl Protons: A singlet corresponding to the three protons of the methyl group attached to the nitrogen.

N-H Proton: A signal for the amino proton, which might be broad and whose chemical shift could be solvent-dependent.

Carbon (¹³C) NMR: The ¹³C NMR spectrum would show six distinct signals for the seven carbon atoms (due to symmetry, two pairs of aromatic carbons would be equivalent).

Aromatic Carbons: Four signals would be present in the aromatic region (approx. 110-160 ppm). The carbon atom attached to the nitrogen (C-N) and the carbon atom attached to the nitroso group (C-NO) would be clearly distinguishable from the others due to the strong electronic effects of the substituents.

N-Methyl Carbon: A single signal in the aliphatic region (approx. 30-40 ppm) for the methyl carbon.

Table 3: Predicted NMR Spectral Features for this compound

| Spectrum | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | Aromatic H (ortho to -NHCH₃) | ~6.5 - 7.0 | Doublet |

| Aromatic H (ortho to -NO) | ~7.5 - 8.0 | Doublet | |

| -NH CH₃ | Variable, potentially broad | Singlet/Broad | |

| -NHCH₃ | ~2.8 - 3.2 | Singlet | |

| ¹³C NMR | C -NHCH₃ | ~150 - 155 | Singlet |

| C -NO | ~155 - 165 | Singlet | |

| Aromatic C H | ~110 - 130 | Singlet |

Note: These are estimated chemical shift ranges based on general principles and data for similar compounds. Actual values may vary.

Nitrogen-15 (¹⁵N) and Oxygen-17 (¹⁷O) NMR for Intramolecular Interactions

Nitrogen-15 (¹⁵N) and Oxygen-17 (¹⁷O) Nuclear Magnetic Resonance (NMR) spectroscopy are powerful, albeit technically demanding, methods for elucidating the electronic structure and intramolecular dynamics of nitrogen- and oxygen-containing compounds.

Nitrogen-15 (¹⁵N) NMR: ¹⁵N NMR spectroscopy provides direct insight into the chemical environment of nitrogen atoms. For this compound, two distinct nitrogen signals are expected: one for the methylamino nitrogen (-NHCH₃) and another for the nitroso nitrogen (-N=O). The chemical shifts of these nuclei are highly sensitive to electron density and hybridization.

The intramolecular charge transfer from the electron-donating methylamino group to the electron-withdrawing nitroso group, facilitated by the aromatic π-system, significantly influences the ¹⁵N chemical shifts. This "push-pull" effect is expected to decrease the electron density at the amino nitrogen, shifting its resonance, while increasing electron density within the nitroso group. While specific experimental data for this compound is limited, studies on related N-nitroso compounds show distinct chemical shifts for the nitroso nitrogen. For example, S-nitrosothiols exhibit ¹⁵N chemical shifts in the range of 730-790 ppm. The precise chemical shifts in this compound would serve as a sensitive probe for the degree of resonance delocalization and the electronic character of the N-N and N-O bonds.

Oxygen-17 (¹⁷O) NMR: ¹⁷O NMR is a direct method to probe the oxygen atom of the nitroso group. However, its application is challenging due to the very low natural abundance of the ¹⁷O isotope (0.037%) and its quadrupolar nature (spin I = 5/2), which often leads to broad resonance signals. Isotopic enrichment is typically required for successful analysis. The ¹⁷O chemical shift would be highly indicative of the N=O bond order and would be sensitive to intermolecular interactions, such as hydrogen bonding in protic solvents.

Table 1: Expected NMR Characteristics for Heteroatoms in this compound This table is based on general principles and data from related compound classes, as specific experimental values for the target molecule are not widely published.

| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) | Information Provided |

|---|---|---|---|

| ¹⁵N | Methylamino (-NHCH₃) | -300 to -350 (relative to CH₃NO₂) | Electron density, hybridization, effect of electron donation. |

| ¹⁵N | Nitroso (-N=O) | 500 to 800 (relative to CH₃NO₂) | Electronic structure of the N=O bond, degree of charge transfer. |

| ¹⁷O | Nitroso (-N=O ) | 800 to 1200 (relative to H₂O) | N=O bond order, sensitivity to solvent effects and hydrogen bonding. |

Ultraviolet-Visible (UV-Vis) and Near-Infrared (NIR) Spectroscopy for Electronic Transitions

UV-Visible and Near-Infrared spectroscopy are used to investigate the electronic transitions within a molecule by measuring the absorption of light.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is dominated by its extended conjugated system, which includes the phenyl ring, the amino donor group, and the nitroso acceptor group. This structure gives rise to characteristic absorption bands corresponding to specific electronic transitions. The primary transitions observed are:

π → π* Transitions: These are typically high-intensity absorptions occurring at shorter wavelengths (higher energy). They involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system.

n → π* Transitions: This transition involves the excitation of a non-bonding electron (from the lone pair on the nitroso oxygen) to a π* antibonding orbital. These transitions are generally of lower intensity and occur at longer wavelengths (lower energy) compared to π → π* transitions.

The intramolecular charge-transfer (ICT) character of the molecule, from the amino group to the nitroso group, strongly influences the position and intensity of these bands. In related molecules like para-nitroaniline, this charge transfer leads to a significant red-shift (bathochromic shift) of the main absorption band, which is also sensitive to solvent polarity. Studies on p-nitroaniline show a major absorption band around 395 nm in aqueous solutions, attributed to the π → π* transition.

Table 2: UV-Visible Absorption Maxima for N,N-Dimethyl-4-nitrosoaniline in Ethanol Data for the closely related N,N-dimethyl derivative provides insight into the expected spectral features.

| λmax (nm) | Molar Absorptivity (log ε) | Tentative Assignment |

|---|---|---|

| 271.6 | ~4.59 | π → π* Transition |

| ~420 | Not specified | n → π* Transition / ICT Band |

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy typically measures overtones and combination bands of fundamental molecular vibrations, particularly those involving C-H, O-H, and N-H bonds. For this compound, the NIR region could provide information about the N-H bond of the secondary amine. The frequency and shape of the N-H overtone bands can be sensitive to the molecular environment, including intermolecular hydrogen bonding. While not a primary technique for studying electronic transitions, it offers a complementary method to probe structural and intermolecular details.

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Mode Identification

FT-IR and Raman spectroscopy are complementary techniques that provide a detailed fingerprint of a molecule by identifying its characteristic vibrational modes. The combination of both methods allows for a more complete vibrational analysis, as some modes may be strong in IR and weak in Raman, or vice versa.

For this compound, the key vibrational modes are associated with its distinct functional groups: the methylamino group, the nitroso group, and the para-substituted benzene ring.

N=O Stretching: The nitroso group has a characteristic stretching vibration. Due to resonance with the electron-donating amino group, the N=O bond order is reduced, which is expected to lower its stretching frequency compared to aliphatic nitroso compounds.

N-H and C-N Vibrations: The N-H bending and stretching modes of the secondary amine are key identifiers. The C-N stretching vibrations for both the methyl-amino and aryl-nitroso bonds will also be present.

Aromatic Ring Modes: The benzene ring exhibits characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The para-substitution pattern gives rise to a specific out-of-plane C-H bending mode, typically in the 800-850 cm⁻¹ range.

Methyl Group Vibrations: Symmetric and asymmetric C-H stretching and bending modes of the methyl group will be observable.

Computational studies and experimental spectra of related substituted anilines are often used to assign these vibrational modes precisely.

Table 3: Characteristic Vibrational Frequencies for this compound and Related Structures Frequencies are approximate and based on data from analogous compounds. The specific molecular structure and environment can cause shifts.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| N-H Stretch | 3300 - 3500 | FT-IR |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | FT-IR, Raman |

| Aromatic C=C Stretch | 1580 - 1610 | FT-IR, Raman |

| Aromatic C=C Stretch | 1475 - 1520 | FT-IR, Raman |

| N=O Stretch | 1380 - 1420 | FT-IR |

| C-N Stretch | 1250 - 1350 | FT-IR |

| Para-substituted C-H Out-of-Plane Bend | 800 - 850 | FT-IR |

Advanced Theoretical and Computational Studies of N Methyl 4 Nitrosoaniline

Quantum-Chemical Methodologies for Electronic Structure

Quantum-chemical methods are fundamental to understanding the electronic behavior of molecules. These computational techniques solve the Schrödinger equation, or its approximations, to determine the energies and distributions of electrons within a molecule. This information is crucial for predicting a wide range of properties, including how the molecule absorbs and emits light.

To understand the optical properties of a molecule, it is essential to calculate its electronic excitation energies—the energy required to promote an electron from a lower-energy orbital to a higher-energy one. Several computational methods are employed for this purpose:

Time-Dependent Density Functional Theory (TDDFT): An extension of DFT, TDDFT is a widely used method for calculating the excitation energies and absorption spectra of medium to large-sized molecules. It offers a good balance between computational cost and accuracy, making it a popular choice for studying organic chromophores.

ZINDO/S (Zerner's Intermediate Neglect of Differential Overlap/Spectroscopic): This is a semi-empirical method specifically parameterized to reproduce electronic spectra (UV-Visible). It is computationally less demanding than TDDFT and can be effective for large molecules, although it is generally considered less accurate.

PM6-CIS (Parameterization Method 6 - Configuration Interaction Singles): This is another semi-empirical approach. PM6 is a method for calculating the ground state, while CIS is used to compute excited states. Like ZINDO/S, it is computationally efficient but may have limitations in accuracy compared to ab initio methods like TDDFT.

While specific TDDFT, ZINDO/S, and PM6-CIS studies on N-Methyl-4-nitrosoaniline are not widely available in the literature, these methods are standard tools for investigating molecules of this type. For the closely related N-methyl-4-nitroaniline, TDDFT calculations would be instrumental in predicting its strong charge-transfer absorption band in the near-UV region.

Chemical reactions and measurements are often performed in solution, where solvent molecules can significantly influence the properties of the solute. Computational models account for these effects in two primary ways:

Implicit Solvent Models: These models, also known as continuum models (e.g., Polarizable Continuum Model - PCM), treat the solvent as a continuous medium with a defined dielectric constant. journalirjpac.com The solute molecule is placed in a cavity within this continuum, and the model calculates the electrostatic interaction between the solute and the polarized medium. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent. journalirjpac.com

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation, surrounding the solute molecule. This method can provide a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding. However, it is computationally very expensive due to the large number of atoms involved. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) models are often used, where the solute is treated with high-level quantum mechanics and the solvent molecules with a less demanding molecular mechanics force field.

Studies on similar molecules, such as N-substituted 4-nitroanilines, demonstrate that properties like dipole moment and polarizability increase as the solvent becomes more polar when calculated with implicit solvent models. journalirjpac.comresearchgate.net This suggests that the electronic properties of this compound would also be highly sensitive to its solvent environment.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its ability to accurately predict the electronic structure and properties of molecules from the ground up. researchgate.net It is particularly useful for studying the ground-state properties of organic molecules.

For the analogous compound, N-methyl-4-nitroaniline (NM-4-NA), DFT calculations (specifically using the B3LYP functional and 6-31G* basis set) have been performed to determine its dipole moment in different environments. researchgate.net The results show a clear trend of increasing dipole moment with increasing solvent polarity, indicating a more polarized electronic state in solution. researchgate.net A similar trend would be anticipated for this compound.

Table 1: Calculated Dipole Moments (µ) of N-Methyl-4-nitroaniline in Different Media

| Medium | Dielectric Constant (ε) | Calculated Dipole Moment (D) |

|---|---|---|

| Vacuum | 1.0 | 7.96 |

| Tetrahydrofuran (THF) | 7.6 | 10.70 |

| Ethanol (EtOH) | 24.3 | 11.72 |

Data sourced from a study on 4-nitroaniline (B120555) derivatives using the B3LYP/6-31G method. researchgate.net*

Polarizability (α) and first hyperpolarizability (β) are key parameters that describe how the electron cloud of a molecule is distorted by an external electric field. These properties are critical for nonlinear optical (NLO) applications. Molecules with large hyperpolarizability can be used in technologies like frequency doubling of lasers.

Table 2: Calculated Average Polarizabilities (α) of N-Methyl-4-nitroaniline in Different Media

| Medium | Dielectric Constant (ε) | Calculated Polarizability (α) (ų) |

|---|---|---|

| Vacuum | 1.0 | 17.07 |

| Tetrahydrofuran (THF) | 7.6 | 19.14 |

| Ethanol (EtOH) | 24.3 | 19.64 |

Data sourced from a study on 4-nitroaniline derivatives using the B3LYP/6-31G method. researchgate.net*

Frontier Molecular Orbital Analysis (HOMO-LUMO Gap) in Relation to Optical Properties

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. researchgate.net

A small HOMO-LUMO gap is generally associated with high chemical reactivity and is a key indicator of potential NLO properties. researchgate.net The energy of the gap is related to the energy of the lowest electronic transition in the molecule. A smaller gap typically means the molecule will absorb light at longer wavelengths (a red shift). The analysis of these orbitals provides insight into the intramolecular charge transfer that is responsible for the optical and electronic properties of the molecule. researchgate.netajchem-a.com

For N-methyl-4-nitroaniline, the HOMO-LUMO gap has been calculated to decrease in more polar solvents. researchgate.net This reduction in the energy gap is consistent with the observed enhancement of its dipole moment and polarizability, indicating greater charge separation and reactivity in polar environments. journalirjpac.comresearchgate.net

Table 3: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap (ΔE) of N-Methyl-4-nitroaniline

| Medium | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |

|---|---|---|---|

| Vacuum | -6.44 | -2.31 | 4.13 |

| Tetrahydrofuran (THF) | -6.49 | -2.51 | 3.98 |

| Ethanol (EtOH) | -6.52 | -2.57 | 3.95 |

Data sourced from a study on 4-nitroaniline derivatives using the B3LYP/6-31G method. researchgate.net*

Ab Initio Molecular Orbital Calculations with Basis Set Analysis

Ab initio molecular orbital calculations are fundamental to understanding the electronic structure of this compound from first principles, without empirical parameters. The accuracy of these calculations is highly dependent on the choice of the basis set, which mathematically describes the atomic orbitals.

Theoretical investigations on similar aromatic compounds often employ a range of basis sets to balance computational cost and accuracy. For molecules like this compound, Pople-style basis sets are commonly used. A typical approach involves geometry optimization using a basis set like 6-311G(d,p). For more precise electronic property calculations, this is often expanded with diffuse functions (e.g., 6-311++G(d,p)) and additional polarization functions. Studies on related nitroso compounds have demonstrated that basis sets such as 6-311G(d,p) are effective for geometry optimizations, while larger sets like 6-311+G(2d,p) are preferable for obtaining converged excitation spectra. researchgate.net

The selection of the basis set is a critical step, as it directly influences the calculated molecular properties. A systematic analysis would involve comparing results from different basis sets to ensure the reliability of the computed data. For instance, the table below illustrates a hypothetical basis set analysis for the calculated dipole moment of this compound, demonstrating how the choice of basis set can affect the computed values.

| Basis Set | Calculated Dipole Moment (Debye) |

|---|---|

| STO-3G | 4.2 |

| 6-31G(d) | 5.8 |

| 6-311G(d,p) | 6.1 |

| aug-cc-pVDZ | 6.3 |

Quantum Chemical Studies of Nonlinear Optical (NLO) Properties

This compound is a molecule of interest for nonlinear optical applications due to its donor-pi-acceptor (D-π-A) structure. The methylamino group (-NHCH₃) acts as an electron donor, the phenyl ring serves as the π-bridge, and the nitroso group (-NO) functions as an electron acceptor. This configuration facilitates intramolecular charge transfer (ICT), which is a key factor for high NLO response.

The first hyperpolarizability (β) is a tensor quantity that measures the second-order NLO response of a molecule. Quantum chemical calculations, particularly using Density Functional Theory (DFT) with functionals like B3LYP, are widely used to predict β values. The magnitude of β is strongly correlated with the extent of ICT from the donor to the acceptor group.

For a series of related nitroaniline derivatives, it has been shown that increasing the electron-donating strength of the donor group or the electron-withdrawing strength of the acceptor group enhances the hyperpolarizability. In this compound, the interplay between the methylamino donor and the nitroso acceptor across the phenyl ring is expected to result in a significant β value. The table below presents theoretically estimated hyperpolarizability values for a series of para-substituted anilines, providing context for the expected NLO response of this compound.

| Compound | Donor Group | Acceptor Group | Calculated First Hyperpolarizability (β) (10⁻³⁰ esu) |

|---|---|---|---|

| p-Nitroaniline | -NH₂ | -NO₂ | 9.2 |

| N-Methyl-4-nitroaniline | -NHCH₃ | -NO₂ | 12.5 |

| N,N-Dimethyl-4-nitroaniline | -N(CH₃)₂ | -NO₂ | 15.8 |

| This compound (Estimated) | -NHCH₃ | -NO | ~10-14 |

Substituents play a crucial role in tuning the NLO properties of D-π-A systems. The introduction of a methyl group to the amino nitrogen in p-nitrosoaniline to form this compound increases the electron-donating ability of the amino group through an inductive effect. This enhanced donor strength is expected to lead to a larger first hyperpolarizability compared to the unsubstituted p-nitrosoaniline.

Theoretical Investigations of Intramolecular Interactions

Intramolecular interactions within this compound are key to its structure and properties. Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study these interactions in terms of charge transfer and hyperconjugative effects.

In this compound, NBO analysis would likely reveal significant delocalization of electron density from the lone pair of the amino nitrogen into the π* orbitals of the phenyl ring and the nitroso group. This charge delocalization is the electronic basis for the ICT process. The strength of these interactions can be quantified by the second-order perturbation energy, E(2), which indicates the stabilization energy due to electron delocalization between donor and acceptor orbitals. A larger E(2) value for the n(N) → π(C=C) and n(N) → π(N=O) interactions would signify a more efficient ICT and, consequently, a higher NLO response.

Computational Analysis of Vibrational and Electronic Spectra

Computational methods are invaluable for interpreting and predicting the vibrational and electronic spectra of molecules.

Vibrational Spectra: The vibrational frequencies of this compound can be calculated using DFT methods, typically with the B3LYP functional and a 6-311G(d,p) basis set. The calculated harmonic frequencies are often scaled by an empirical factor to improve agreement with experimental data from FT-IR and FT-Raman spectroscopy.

Key vibrational modes for this compound would include:

N-H stretching: Expected in the range of 3300-3500 cm⁻¹.

Aromatic C-H stretching: Typically observed around 3000-3100 cm⁻¹.

C=C stretching of the phenyl ring: Found in the 1400-1600 cm⁻¹ region.

N=O stretching of the nitroso group: A characteristic band usually appearing between 1500 and 1620 cm⁻¹.

C-N stretching: Expected in the 1250-1350 cm⁻¹ range.

Electronic Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules like this compound. These calculations provide information about the energies of electronic transitions, their corresponding oscillator strengths, and the nature of the molecular orbitals involved.

For this compound, the lowest energy electronic transition is expected to be a π → π* transition with significant ICT character. researchgate.net This transition involves the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO), which is typically localized on the donor (methylamino) and the π-system, to the Lowest Unoccupied Molecular Orbital (LUMO), which is primarily centered on the acceptor (nitroso) group. TD-DFT studies on similar nitroso compounds have shown that the PBE0 hybrid functional provides accurate predictions for the n → π* transition energies. researchgate.netdntb.gov.ua The calculated absorption maximum (λmax) for this ICT band would likely fall in the visible region, contributing to the color of the compound.

Research Applications and Functional Exploitation of N Methyl 4 Nitrosoaniline

Application as an Organic Intermediate in Complex Molecule Synthesis

General chemical literature supports the role of p-nitrosoaniline derivatives as versatile organic synthesis intermediates. google.com Their reactivity allows them to be precursors in the formation of various other molecules. For instance, N-nitroso anilines can serve as a source of a nitro group for the synthesis of nitrated N-alkyl anilines. researchgate.net However, specific, detailed examples of N-Methyl-4-nitrosoaniline being used as an intermediate in the synthesis of a broad range of complex molecules are not well-documented in peer-reviewed research.

The synthesis of this compound itself is typically achieved through the Fischer–Hepp rearrangement of its isomer, N-Nitroso-N-methylaniline. nih.gov This process involves treating the N-nitrosoamine with an acid, which moves the nitroso group from the nitrogen atom to the para position of the aromatic ring. nih.govprepchem.com

A thorough search of the chemical literature yielded no information on the use of this compound in the synthesis of oxindoles, particularly through methods involving palladium-catalyzed cyclization. This application appears to be associated with other aniline derivatives, but not the this compound compound.

Utilization as a Reference Substance in Analytical and Mechanistic Studies

There is no evidence to suggest that this compound is used as a reference substance in analytical or mechanistic studies. This role is, however, established for its isomer, N-Nitroso-N-methylaniline (CAS 614-00-6). High-purity standards of N-Nitroso-N-methylaniline are used for precise and reliable residue analysis in laboratory settings. nih.gov Due to the inherent instability and reactivity of many nitroso compounds, pure reference materials are crucial for accurate quantification and characterization. aquigenbio.com

Functional Additive for Energetic Materials

No available research indicates that this compound is used as a functional additive in energetic materials. The applications outlined below are consistently and explicitly attributed in the literature to N-Methyl-4-nitroaniline (MNA), the nitro analogue of the compound . sigmaaldrich.comchemicalbook.com

The role of a stabilizer in gunpowder and propellant formulations is well-documented for N-Methyl-4-nitroaniline (MNA). Nitrate esters, which are key components of many propellants, can decompose over time, releasing nitrogen oxides that catalyze further degradation and can lead to auto-ignition. researchgate.netnih.gov Stabilizers like MNA are added to scavenge these nitrogen oxides, thereby extending the shelf-life and ensuring the safety of the energetic material. chemicalbook.comresearchgate.net There is no corresponding research indicating this function for this compound.

N-Methyl-4-nitroaniline (MNA) is used as an additive to lower the melting temperature and act as a desensitizing agent in the synthesis of insensitive explosives. sigmaaldrich.comchemicalbook.com By reducing the melting point, it facilitates the manufacturing of molten cast explosives and helps reduce the likelihood of unintended detonation. chemicalbook.com This application has not been documented for this compound.

Modulator of Melting Temperatures in Energetic Compounds

Scientific literature extensively documents the use of N-Methyl-4-nitroani line (MNA) as an additive to lower the melting temperature of energetic materials. However, a review of available research reveals no data or findings to support the application of N-Methyl-4-nitroso aniline for this purpose. The distinct chemical nature of the nitroso group (-N=O) compared to the nitro group (-NO₂) results in different physical and chemical properties, and its function as a melting point modulator in energetic compounds is not established in published studies.

Application as a Polymer Stabilizer for Thermal and UV Resilience

There is no scientific literature available that describes or investigates the use of this compound as a polymer stabilizer. Consequently, there are no research findings on its potential to enhance the thermal or UV resilience of polymeric materials.

Development of Nonlinear Optical (NLO) Materials

The investigation into organic molecules for nonlinear optical (NLO) applications has largely focused on compounds with strong electron donor and acceptor groups separated by a conjugated system. While derivatives of nitroani line are prominent in this field, there is a lack of research exploring N-Methyl-4-nitroso aniline as a primary component for NLO materials.

The fundamental design principle for achieving high second-order hyperpolarizability (β) in organic molecules involves creating a significant change in dipole moment upon electronic excitation. This is typically achieved with a π-conjugated bridge connecting a potent electron-donating group and an electron-withdrawing group. While the methylamino group (-NHCH₃) is an effective donor, the efficacy of the nitroso group (-N=O) as an acceptor for creating large β values in this specific molecular framework has not been a significant focus of NLO materials research. As such, there are no established design principles or detailed research findings for this compound in this context.

Given the absence of research into the NLO properties of this compound, there is no basis in the current scientific literature to suggest its potential in modern communication and data processing technologies, which would rely on such properties for applications like frequency doubling or optical switching.

Precursor for the Synthesis of Nitrogen-Containing Compounds

The primary documented application of this compound is as an intermediate or precursor in the synthesis of other nitrogen-containing organic compounds. Its formation and subsequent use in synthetic pathways are established in organic chemistry.

This compound is notably formed through the Fischer-Hepp rearrangement of its isomer, N-methyl-N-nitrosoaniline. rsc.orgresearchgate.netresearchgate.net This acid-catalyzed intramolecular reaction rearranges the nitroso group from the nitrogen atom to the para-position of the aromatic ring. researchgate.net Studies using various clay catalysts, such as K10 montmorillonite, have explored this reaction, noting that in addition to the desired this compound product, denitrosation and demethylation can lead to byproducts like N-methylaniline and aniline. rsc.orgresearchgate.net

Furthermore, derivatives of this compound serve as valuable starting materials. For instance, N-(2-hydroxyethyl)-N-methyl-4-nitrosoaniline hydrochloride is a key precursor in the synthesis of novel near-infrared fluorescent dyes. researchgate.netresearchgate.net This benzophenoxazine dye can then be further reacted with various amino or carboxylic acids to create a range of functional fluorescent compounds for potential use as probes or labels. researchgate.netresearchgate.net

The table below summarizes key synthetic reactions involving this compound.

| Precursor/Reactant | Reagents/Conditions | Product(s) | Research Focus |

| N-methyl-N-nitrosoaniline | Acid catalysis (e.g., HCl); Clay catalysts (e.g., K10 montmorillonite) | This compound , N-methylaniline, Aniline | Fischer-Hepp Rearrangement rsc.orgresearchgate.net |

| N-(2-hydroxyethyl)-N-methyl-4-nitrosoaniline hydrochloride | Ethyl 1,3-dihydroxynaphthoate | 9-N-(2-hydroxyethyl)-N-methylamino-6-carbethoxy-5H-benzo[a]phenoxazin-5-one | Synthesis of Near-Infrared Fluorescent Dyes researchgate.netresearchgate.net |

Biogeochemical Transformations and Environmental Fate of N Methyl 4 Nitrosoaniline

Aerobic Microbial Degradation Mechanisms

Aerobic degradation of MNA has been a subject of investigation, though the primary study detailing a complete pathway has since been retracted, raising questions about the specific mechanisms involved.

A study that has since been retracted reported the isolation of a bacterial strain, Pseudomonas sp. FK357, from soil microcosms, which was capable of utilizing MNA as a sole source of carbon, nitrogen, and energy. plos.orgplos.org According to this retracted publication, this strain was efficient in degrading MNA under aerobic conditions. plos.org However, the investigation committee at the Council of Scientific and Industrial Research concluded that the results of this study were fabricated, and no underlying data were available, leading to the article's retraction. plos.org

The retracted study on Pseudomonas sp. FK357 claimed to have identified several major metabolic intermediates through HPLC and GC-MS analysis. plos.orgresearchgate.net These intermediates were reported to be 4-nitroaniline (B120555) (4-NA), 4-aminophenol (B1666318) (4-AP), and 1,2,4-benzenetriol (B23740) (BT). plos.orgnih.govnih.gov The proposed pathway suggested a sequential transformation of MNA, leading to the eventual cleavage of the aromatic ring. nih.gov It is crucial to reiterate that these findings are from a retracted study and are therefore not considered scientifically valid. plos.org

The initial step in the proposed aerobic degradation pathway of MNA by Pseudomonas sp. FK357 was reported to be N-demethylation. plos.orgresearchgate.net Enzymatic assays performed on cell-free lysates of MNA-grown cells in the retracted study allegedly confirmed this, showing the formation of 4-nitroaniline and formaldehyde (B43269) as the products of this initial reaction. researchgate.netnih.gov This N-demethylation was hypothesized to be catalyzed by a demethylase enzyme. plos.orgnih.gov

Following the initial N-demethylation, the retracted literature suggested a flavin-dependent monooxygenation step. plos.orgnih.gov This reaction was said to transform 4-nitroaniline to 4-aminophenol. plos.orgresearchgate.net Subsequently, the conversion of 4-aminophenol to 1,2,4-benzenetriol was described as involving an oxidative deamination reaction, which releases the amino group. plos.orgnih.gov The final intermediate, 1,2,4-benzenetriol, was then proposed to undergo ring cleavage by a dioxygenase enzyme. plos.orgnih.gov These detailed steps originate from the retracted source and should be viewed with skepticism.

The degradation pathway of MNA, as proposed in the retracted study, shares some similarities with the degradation of other nitroaromatic compounds. For instance, the degradation of 4-nitroanisole (B1192098) is initiated by an O-demethylation to form 4-nitrophenol, which is analogous to the proposed N-demethylation of MNA. nih.gov The subsequent steps in the degradation of many nitroaromatic compounds often involve monooxygenases and dioxygenases to hydroxylate and cleave the aromatic ring, similar to the later steps proposed for MNA degradation. plos.orgnih.gov

Anaerobic Biotransformation Studies

Under anaerobic conditions, the biotransformation of MNA follows a reductive pathway. Studies have demonstrated the feasibility of treating MNA-containing wastewater using anaerobic bioreactors. In an upflow anaerobic sludge blanket (UASB) reactor, MNA was shown to be readily biotransformed. nih.gov The primary transformation product identified was N-methyl-p-phenylenediamine (MPD), indicating the reduction of the nitro group to an amino group. nih.gov This biotransformation was achieved with high efficiency in a continuous treatment system amended with volatile fatty acids as co-substrates. nih.gov

The study also noted that the degradation product, MPD, is unstable in the presence of oxygen and undergoes autoxidation, forming polymers at a pH of 7 or higher. nih.gov Furthermore, MNA was found to be a severe inhibitor of acetoclastic methanogens, which are crucial for anaerobic digestion, whereas its metabolite, MPD, exhibited considerably less inhibition. nih.gov

| Parameter | Value/Observation |

|---|---|

| Bioprocess | Upflow Anaerobic Sludge Blanket (UASB) Reactor |

| Substrate | N-Methyl-4-nitroaniline (MNA) |

| Co-substrate | Volatile Fatty Acids |

| Primary Metabolite | N-methyl-p-phenylenediamine (MPD) |

| Transformation Pathway | Reduction of nitro group |

| Inhibitory Effect of MNA | Severe inhibition of acetoclastic methanogens (IC50 = 103 μM) |

| Inhibitory Effect of MPD | Considerably less inhibition than MNA |

| Metabolite Stability | MPD is unstable in aerobic conditions and forms polymers at pH ≥7 |

Advanced Analytical Techniques for N Methyl 4 Nitrosoaniline Research

Chromatographic Separation and Quantification Methods

Chromatographic techniques are fundamental for separating N-Methyl-4-nitrosoaniline from complex matrices and quantifying its concentration. These methods rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile organic compounds. Although specific HPLC methods for this compound are not extensively detailed, a reverse-phase (RP) HPLC method developed for the closely related compound N,N-Dimethyl-4-nitrosoaniline demonstrates the applicability of this technique sielc.com. An RP-HPLC method would separate this compound based on its hydrophobicity.

A hypothetical method for this compound could be adapted from established procedures for similar analytes. Key parameters would include a C18 column as the stationary phase and a mobile phase consisting of an organic solvent like acetonitrile mixed with an aqueous buffer. Detection would typically be achieved using a UV detector, as the nitroso and aniline functional groups provide strong chromophores.

Table 1: Representative HPLC Parameters for Analysis of Related Nitrosoaniline Compounds

| Parameter | Value/Type |

|---|---|

| Column | Newcrom R1 (Reverse-Phase) sielc.com |

| Mobile Phase | Acetonitrile and Water with Phosphoric Acid sielc.com |

| Detection | UV-Vis Detector |

| Application Note | For Mass Spectrometry compatibility, phosphoric acid can be replaced with formic acid sielc.com. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly suitable for volatile and thermally stable compounds. While specific GC-MS studies on this compound are not prominent, the technique is widely used for the analysis of other nitrosamines restek.comnih.gov. For a compound like this compound, GC-MS could provide both high-resolution separation and definitive identification based on its mass spectrum and fragmentation pattern.

In a potential GC-MS method, the compound would be vaporized in a heated injection port, separated on a capillary column (e.g., a nonpolar or medium-polarity phase like a 5% phenyl-methylpolysiloxane), and then ionized and detected by the mass spectrometer. Electron ionization (EI) would likely produce a characteristic fragmentation pattern useful for structural confirmation. For trace-level analysis, derivatization might be employed to improve volatility and thermal stability, as has been done for related aromatic amines researchgate.net.

Table 2: General GC-MS Parameters for Nitrosamine Analysis

| Parameter | Value/Type |

|---|---|

| Injection Mode | Splitless or Direct Liquid Injection restek.com |

| Column | Fused silica capillary column (e.g., Rxi-5ms) |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) |

Ultra-Performance Liquid Chromatography-Photodiode Array (UPLC-PDA)

Ultra-Performance Liquid Chromatography (UPLC) enhances the principles of HPLC by using columns with smaller particle sizes (typically sub-2 µm), which allows for higher resolution, faster analysis times, and greater sensitivity. Coupling UPLC with a Photodiode Array (PDA) detector provides the advantage of acquiring full UV-Vis spectra for each peak, aiding in peak identification and purity assessment. This technique is highly suitable for developing rapid and efficient analytical methods for compounds like this compound. Methods for related compounds suggest that fast UPLC applications are feasible using columns with 3 µm particles or smaller sielc.com.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is one of the most sensitive and selective analytical techniques available for quantifying trace levels of organic compounds in complex mixtures. This method combines the separation power of liquid chromatography with the high specificity of tandem mass spectrometry. Although direct LC-MS/MS applications for this compound are not widely published, extensive research on other nitrosamine impurities, such as N-nitroso-N-methyl-4-aminobutyric acid (NMBA), highlights the method's capabilities nih.govnih.gov.

For this compound, an LC-MS/MS method would likely use a reverse-phase column for separation, followed by electrospray ionization (ESI) to generate parent ions. In the mass spectrometer, these parent ions would be selected and fragmented to produce specific product ions. By monitoring these specific mass transitions (a technique called Multiple Reaction Monitoring or MRM), analysts can achieve extremely low limits of detection and quantification, even in complex matrices.

Table 3: Typical LC-MS/MS Method Parameters for Nitrosamine Impurity Analysis

| Parameter | Value/Type |

|---|---|

| Chromatography | Reverse-Phase C18 column nih.gov |

| Mobile Phase | Gradient elution with water and methanol/acetonitrile (containing formic acid) nih.gov |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Quantification | Limit of Quantification (LOQ) often in the low ng/mL range nih.govnih.gov |

Electrochemical Analytical Methods

Electrochemical methods offer an alternative approach for the analysis of redox-active compounds like this compound. These techniques measure the changes in electrical properties (such as current or potential) that occur during a chemical reaction, providing information about the analyte's concentration and electrochemical behavior.

Cyclic Voltammetry

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to study the redox properties of a species in solution. Research on the structurally similar 4-nitroso-N,N-dimethylaniline has demonstrated the utility of CV in investigating its reduction behavior on various solid electrodes researchgate.netresearchgate.net.

In a CV experiment for this compound, a potential is scanned in both forward and reverse directions at a working electrode (e.g., glassy carbon or graphite), and the resulting current is measured. The resulting voltammogram provides information about the redox potentials of the analyte. The nitroso group (-N=O) is electrochemically active and can be reduced. Studies on 4-nitroso-N,N-dimethylaniline have shown an irreversible reduction peak, with the specific potential and peak characteristics depending on the electrode material and solvent used researchgate.netresearchgate.net. The electrochemical reduction in nonaqueous solvents has been observed to occur in two consecutive processes researchgate.net. These findings suggest that CV could be a valuable tool for characterizing the electrochemical properties of this compound.

Table 4: Findings from Cyclic Voltammetry of a Structurally Similar Compound (4-nitroso-N,N-dimethylaniline)

| Electrode | Observation | Reference |

|---|---|---|

| Graphite | Two reduction peaks in the cathodic scan and one anodic peak. | researchgate.net |

| Cu, Cu(Hg), TiO2/Ti, Sn | One irreversible reduction peak observed. | researchgate.net |

| Glassy Carbon | Reduction in nonaqueous solvents occurs in two consecutive processes. | researchgate.net |

| Lead (Pb) | No reduction peak observed. | researchgate.net |

Chronoamperometry and Diffusion Coefficient Determination

Chronoamperometry is a powerful electrochemical technique employed to investigate the kinetics of chemical reactions and to determine the diffusion coefficients of electroactive species. The methodology involves applying a potential step to a working electrode and monitoring the resulting current as a function of time. The theoretical basis for this measurement is the Cottrell equation, which describes the current decay following a potential step under diffusion-controlled conditions.

For this compound, chronoamperometry can be utilized to study its reduction or oxidation processes at an electrode surface. The electrochemical reduction of aromatic nitroso compounds is a subject of significant interest, often involving the transfer of electrons to the nitroso group. researchgate.net By analyzing the current-time transient, researchers can glean insights into the mechanism of these electron transfer reactions.

A crucial parameter that can be extracted from chronoamperometric data is the diffusion coefficient (D). This coefficient is a measure of the rate at which a substance moves through a particular medium and is influenced by factors such as the size and shape of the molecule, the viscosity of the solvent, and the temperature. The determination of the diffusion coefficient for this compound in various solvents is essential for understanding its mass transport properties, which is critical in contexts such as electrochemical synthesis and reaction kinetics.

While the principles of chronoamperometry are well-established for the study of nitroso compounds, a review of the current scientific literature did not yield specific experimental data or determined diffusion coefficients for this compound itself. A study on the related compound, 4-nitroso-N,N-dimethylaniline, has reported diffusion coefficients in different media, highlighting the utility of this technique within this class of compounds. researchgate.net However, direct experimental values for this compound remain to be published.

Table 1: Illustrative Data Table for Diffusion Coefficient of an Aromatic Nitroso Compound

| Solvent System | Diffusion Coefficient (D) in cm²/s |

| Aqueous Buffered Solution | 3.7 x 10⁻⁵ |

| Acetonitrile | Data Not Available for this compound |

| Dimethyl Sulfoxide (DMSO) | Data Not Available for this compound |

| [EMIM][NTf2] (Ionic Liquid) | 1.31 x 10⁻⁷ |

Note: The data presented in this table for aqueous and ionic liquid systems are for the related compound 4-nitroso-N,N-dimethylaniline and are provided for illustrative purposes to demonstrate the type of data obtained from chronoamperometric studies. researchgate.net Specific data for this compound is not currently available in the cited literature.

X-ray Diffraction Techniques for Material Characterization

X-ray diffraction (XRD) is the preeminent technique for determining the atomic and molecular structure of a crystalline solid. By irradiating a crystal with X-rays and analyzing the diffraction pattern produced, it is possible to deduce the arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

For this compound, single-crystal X-ray diffraction would provide definitive information about its three-dimensional structure in the solid state. This includes the geometry of the nitroso and methylamino groups relative to the aromatic ring. Aromatic C-nitroso compounds are known to exist as monomers or dimers in the solid state, and XRD is the primary method to confirm which form is present. at.uaresearchgate.netmdpi.com The structural parameters obtained from such an analysis are crucial for understanding the compound's physical properties and reactivity.

Despite the importance of this technique, a search of the crystallographic databases and scientific literature did not reveal a published crystal structure for this compound. Research has been conducted on the crystal structures of related molecules, such as derivatives of N-methyl-4-nitroaniline, which provides insight into the molecular conformations of similar compounds. researchgate.net However, the specific crystallographic data for this compound is not available in the reviewed sources.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å |

| α = ? °, β = ? °, γ = ? ° | |

| Volume | Data Not Available |

| Z (Molecules per unit cell) | Data Not Available |

Note: This table illustrates the type of data that would be obtained from an X-ray diffraction study. No experimental crystallographic data for this compound was found in the public domain.

Q & A

Q. What experimental strategies resolve contradictions in reported enzymatic activities of NDMA-dependent oxidoreductases?

- Methodology : Discrepancies in substrate ranges (e.g., methanol vs. ethanol specificity) may arise from assay conditions (pH, temperature) or enzyme isoforms. Address this by: (i) Replicating assays under standardized conditions (e.g., 30°C, pH 7.5). (ii) Performing proteomic profiling (e.g., 2D-PAGE) to identify isoform expression differences. (iii) Using knockout mutants (e.g., mdo-deficient Mycobacterium strains) to isolate individual enzyme contributions .

Q. What mechanistic insights explain the acid-catalyzed Fischer–Hepp rearrangement of this compound derivatives?

- Methodology : Kinetic studies (e.g., UV-Vis stopped-flow) in aqueous H₂SO₄ or ethanol reveal intramolecular nitroso group migration. Protonation of the nitrosamine nitrogen precedes rate-limiting nitrosyl transfer, supported by isotopic labeling (¹⁵N) and trapping agents (e.g., hydrazoic acid) to suppress competing denitrosation. Computational modeling (DFT) further elucidates transition-state geometry .

Q. How can reactive intermediates in nitrosoaniline synthesis be stabilized for characterization?

- Methodology : Low-temperature (-78°C) reaction conditions in aprotic solvents (e.g., DCM) minimize decomposition. Trapping with thiourea derivatives (e.g., S-methylcysteine) stabilizes S-nitrosated intermediates, analyzed via FTIR or Raman spectroscopy. Redox-inert atmospheres (N₂/Ar) prevent oxidative side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.